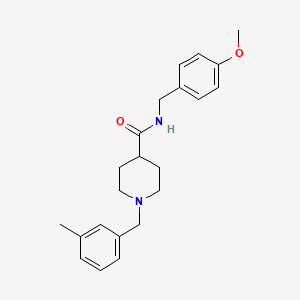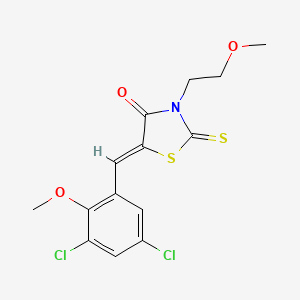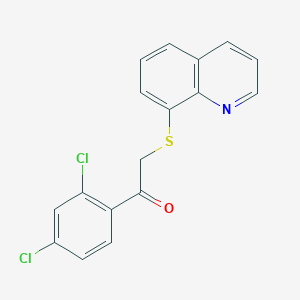![molecular formula C23H16Cl4O2 B5222030 1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)](/img/structure/B5222030.png)
1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene), also known as bis(2,4-dichlorophenyl) acetic acid, is a chemical compound that has been widely used in scientific research. This compound is known for its potent anti-inflammatory and analgesic properties.
作用機序
The mechanism of action of 1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(2,4-dichloronaphthalene) is not fully understood. However, it is believed to inhibit the production of prostaglandins and leukotrienes, which are known to be involved in the inflammatory response. It may also inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the regulation of the inflammatory response.
Biochemical and Physiological Effects:
1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(2,4-dichloronaphthalene) has been shown to have potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce pain sensitivity in animal models of acute and chronic pain.
実験室実験の利点と制限
One of the major advantages of using 1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(2,4-dichloronaphthalene) in lab experiments is its potent anti-inflammatory and analgesic properties. It is also relatively easy to synthesize and has a long shelf-life. However, one of the limitations of using this compound is that it may have potential side effects on the liver and kidneys at high doses. Therefore, caution should be taken when using this compound in lab experiments.
将来の方向性
There are several future directions for research on 1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(2,4-dichloronaphthalene). One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in the treatment of other inflammatory diseases such as inflammatory bowel disease and multiple sclerosis. Additionally, the development of more potent and selective analogs of this compound may be a promising area of research.
合成法
The synthesis of 1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(2,4-dichloronaphthalene) is a complex process that involves several steps. The first step is the reaction of 2,4-dichloronaphthalene with sodium hydroxide to form 2,4-dichlorobenzoic acid. The second step involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride. The final step is the reaction of 2,4-dichlorobenzoyl chloride with 1,3-propanediol to form 1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(2,4-dichloronaphthalene).
科学的研究の応用
1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(2,4-dichloronaphthalene) has been extensively used in scientific research for its anti-inflammatory and analgesic properties. It has been studied for its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and psoriasis.
特性
IUPAC Name |
2,4-dichloro-1-[3-(2,4-dichloronaphthalen-1-yl)oxypropoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl4O2/c24-18-12-20(26)22(16-8-3-1-6-14(16)18)28-10-5-11-29-23-17-9-4-2-7-15(17)19(25)13-21(23)27/h1-4,6-9,12-13H,5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMKNUMOKFNZBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2OCCCOC3=C(C=C(C4=CC=CC=C43)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5221950.png)
![4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5221958.png)
![N,N'-{4,4'-biphenyldiylbis[sulfonyl(2-chloro-4,1-phenylene)]}bis(4-chlorobenzenesulfonamide)](/img/structure/B5221963.png)
![2-methoxy-4-{[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate](/img/structure/B5221976.png)
![2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5221990.png)
![4-(2-naphthyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5221999.png)

![4-(4-ethoxyphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5222012.png)

![methyl 2-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5222024.png)
amino]benzamide](/img/structure/B5222037.png)
![2-[2-(2,4-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5222040.png)
![ethyl 1-[(5-methyl-2-furyl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5222041.png)
